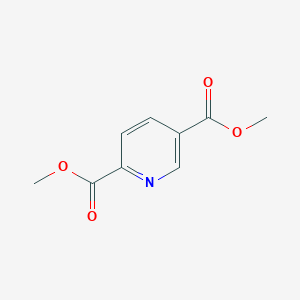












|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13]C)=[O:12])=[CH:7][N:6]=1)=O.[Mg+2].[Br-].[Br-].[CH3:18][NH:19][CH3:20].[OH-].[Na+]>C1COCC1.CO.O>[CH3:18][N:19]([CH3:20])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([OH:13])=[O:12])=[CH:7][N:6]=1)=[O:2] |f:1.2.3,5.6|
|


|
Name
|
|
|
Quantity
|
10.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC=C(C=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
4.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg+2].[Br-].[Br-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
51.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
quenched with 1N HCl (52 mL) and H2O (50 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (200 mL×3)
|
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude residue was dissolved in a mixture of DMF (10 mL), AcOEt (50 mL), MeOH (20 mL) and DCM (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the formed solution was partially evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to produce a crystalline material, which
|
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
The mother liquor was collected
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to form a solid, which
|
|
Type
|
CUSTOM
|
|
Details
|
to form a solid precipitate, which
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C1=NC=C(C(=O)O)C=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.937 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |